Chloro(dimethylsulfide)gold(I)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis in Organic Chemistry

Scientific Field: Organic Chemistry

Summary of the Application: Chloro(dimethylsulfide)gold(I) can be used to synthesize a gold(I)-catalyst that can effectively catalyze intermolecular [2+2] cycloaddition of terminal alkynes with substituted alkenes to form substituted cyclobutenes under mild reaction conditions .

Methods of Application or Experimental Procedures: The exact experimental procedures can vary depending on the specific reaction conditions and the substrates used. The reaction mixture is then heated to the desired temperature to initiate the cycloaddition reaction .

Results or Outcomes: The result of this application is the formation of substituted cyclobutenes. The yield and selectivity of the reaction can depend on various factors such as the nature of the substrates, the reaction conditions, and the specific form of the gold(I)-catalyst used .

Origin and Significance:

Molecular Structure Analysis

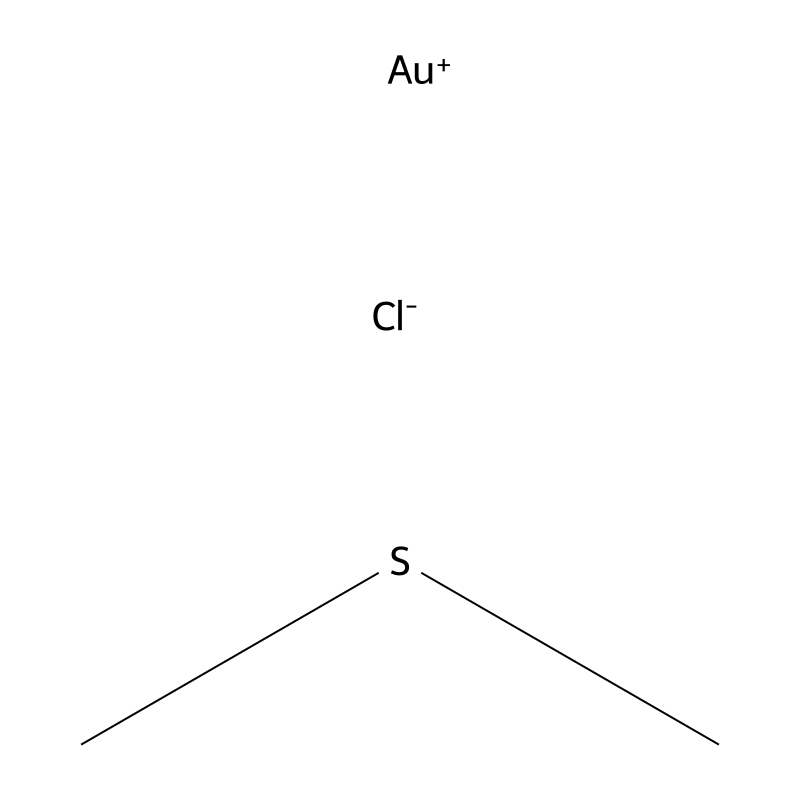

Me2SAuCl adopts a linear molecular structure. The gold(I) center (Au+) is bound to a chlorine atom (Cl) and a dimethyl sulfide ligand (Me2S) through covalent bonds. The C-S-C bond within the Me2S ligand forms a nearly perfect linear arrangement with the Au-S bond [].

Key Features:

- Linear geometry around the gold(I) center

- Strong covalent Au-S and Au-Cl bonds

- Relatively short Au-S bond length compared to Au-Cl, indicating a stronger interaction with the sulfur atom [].

Chemical Reactions Analysis

Synthesis:

As mentioned earlier, Me2SAuCl can be synthesized via the reaction of chloroauric acid and dimethyl sulfide []. Here's the balanced chemical equation:

HAuCl₄ (aq) + 2 Me₂S (l) + H₂O (l) → Me₂SAuCl (s) + 3 HCl (aq) + OSMe₂ (l) []

Decomposition:

Studies using slow electrons have shown that Me2SAuCl undergoes fragmentation upon electron impact. The primary cleavage occurs at the Au-Cl bond, resulting in the formation of a chloride anion (Cl⁻) [].

Other Relevant Reactions:

Me2SAuCl serves as a precursor for various gold(I) complexes. It readily reacts with phosphines and N-heterocyclic carbenes (NHCs) to replace the chloride ligand, forming new complexes with diverse applications [].

Physical And Chemical Properties Analysis

- Catalytic Reactions: It serves as an effective catalyst for intermolecular [2+2] cycloaddition reactions involving terminal alkenes, showcasing its potential in organic synthesis .

- Ligand Exchange: The chloride ion can be replaced by other ligands, allowing for the formation of various gold(I) complexes. This property is exploited in synthesizing more complex organogold compounds .

- Redox Reactions: Chloro(dimethylsulfide)gold(I) can undergo redox reactions, which may lead to the formation of gold(0) or gold(III) species depending on the reaction conditions and reagents used .

Chloro(dimethylsulfide)gold(I) can be synthesized through several methods:

- Direct Reaction: The compound can be synthesized by reacting gold(I) chloride with dimethyl sulfide in a suitable solvent. This method often yields high purity products and is straightforward to execute .

- Ligand Exchange Reactions: Starting from other organogold complexes, chloro(dimethylsulfide)gold(I) can be obtained by exchanging ligands under controlled conditions, allowing for fine-tuning of the resulting compound's properties .

- Use of Gold Precursors: Gold precursors such as gold salts can be treated with dimethyl sulfide to form chloro(dimethylsulfide)gold(I), which is particularly useful in research settings where specific reactivity is desired .

Chloro(dimethylsulfide)gold(I) finds applications across various fields:

- Catalysis: It is widely used as a catalyst in organic synthesis, particularly for reactions requiring gold(I) species.

- Material Science: The compound is utilized in the development of new materials, especially in electronics and nanotechnology due to its conductive properties.

- Research: It serves as a model compound for studying the reactivity and properties of organogold complexes, aiding in the development of new therapeutic agents and catalysts .

Interaction studies involving chloro(dimethylsulfide)gold(I) focus on its behavior with various ligands and substrates. Research indicates that this compound interacts favorably with nucleophiles, leading to the formation of stable complexes. Additionally, studies on its interaction with biological molecules are ongoing to explore potential therapeutic applications, particularly in targeting cancer cells or bacterial infections .

Chloro(dimethylsulfide)gold(I) shares similarities with several other organogold compounds, each exhibiting unique properties and reactivities:

| Compound Name | Formula | Key Features |

|---|---|---|

| Chloro(triphenylphosphine)gold(I) | C₁₈H₁₅AuClP | Known for its stability and use in catalysis |

| (Dimethyl sulfide)(triethylphosphine)gold(I) | C₇H₁₄AuClPS | Exhibits different reactivity patterns due to phosphine ligand |

| (Phosphine)(dimethyl sulfide)gold(I) | C₈H₁₄AuClPS | Combines properties of both phosphine and sulfide ligands |

Chloro(dimethylsulfide)gold(I)'s uniqueness lies in its balance between stability and reactivity, making it particularly useful as a precursor for synthesizing a variety of other gold complexes while being easy to handle under ambient conditions .

The most widely employed synthetic route for chloro(dimethylsulfide)gold(I) involves the direct reaction between gold chloride precursors and dimethylsulfide. This methodology represents the cornerstone of traditional gold complex synthesis and has been extensively documented in the literature [1].

The classical approach utilizes chloroauric acid (HAuCl₄) as the gold source, which undergoes reduction in the presence of dimethylsulfide to yield the desired gold(I) complex. The reaction proceeds according to the following stoichiometry:

HAuCl₄ + 2 SMe₂ + H₂O → Me₂SAuCl + 3 HCl + OSMe₂ [1]

This transformation involves the simultaneous reduction of gold(III) to gold(I) and coordination of the dimethylsulfide ligand to the gold center. The reaction typically proceeds at room temperature and requires careful control of reaction conditions to optimize product yield and purity [1].

An alternative synthetic pathway employs sodium tetrachloroaurate(III) as the gold precursor, which offers several advantages including improved solubility and more predictable reaction kinetics. The use of sodium tetrachloroaurate has been shown to provide comparable yields while reducing the formation of undesired byproducts [1].

A simplified synthetic protocol has been developed utilizing elemental gold dissolved in dimethylsulfoxide and concentrated hydrochloric acid in a 1:2 ratio. In this methodology, dimethylsulfoxide functions as both oxidant and reducing agent, with the formed dimethylsulfide serving as the coordinating ligand. This approach generates hydrogen tetrachloroaurate dihydrate as a byproduct [1].

The reaction mechanism involves initial oxidation of metallic gold to gold(III) species, followed by reduction to gold(I) with concurrent ligand coordination. The linear geometry of the resulting complex, with an Au-S bond distance of 2.271(2) Å and a nearly linear arrangement (176.9°), reflects the typical coordination preferences of gold(I) centers [1].

Temperature control proves critical in these synthetic procedures, as elevated temperatures can lead to decomposition of the product complex. The volatility of dimethylsulfide requires careful management to prevent ligand loss during the reaction process [2].

Mechanochemical Approaches for Solvent-Free Preparation

Mechanochemical synthesis represents an emerging green chemistry approach for the preparation of gold complexes, including chloro(dimethylsulfide)gold(I). This methodology eliminates the need for organic solvents and provides environmentally sustainable alternatives to traditional solution-phase synthesis [3].

Recent developments in mechanochemical gold processing have demonstrated the feasibility of solvent-free oxidation of metallic gold using potassium peroxymonosulfate (Oxone) in the presence of tetraalkylammonium halide salts. This approach achieves quantitative conversion of gold metal to organosoluble gold salts within 30-60 minutes at room temperature [3] [4].

The mechanochemical methodology utilizes ball milling techniques to provide the mechanical energy necessary for bond formation and breaking. The process involves grinding metallic gold with appropriate oxidizing agents and ligand sources under controlled conditions. The resulting products can be readily separated from inorganic byproducts through simple extraction procedures [5].

A key advantage of mechanochemical approaches lies in their ability to access reaction pathways that are not available under conventional thermal conditions. The mechanical force generated during milling can selectively activate specific bonds while preserving others, leading to improved selectivity and reduced formation of undesired side products [6].

The implementation of mechanochemical synthesis for chloro(dimethylsulfide)gold(I) preparation requires optimization of several parameters including milling frequency, milling time, and reagent stoichiometry. The use of auxiliary grinding agents such as sodium chloride or potassium chloride can enhance the efficiency of the mechanochemical process [7].

Recent studies have demonstrated that mechanochemical activation can promote the formation of gold-nitrogen heterocyclic carbene complexes through selective bond cleavage. This methodology provides a new approach for activating organogold catalysts without the use of silver salts, representing a significant advancement in gold complex synthesis [6].

The purification of mechanochemically prepared gold complexes typically involves extraction with organic solvents such as ethyl acetate, which can be recycled for reuse. This approach minimizes waste generation and reduces the environmental impact of the synthetic process [3].

Ligand Exchange Reactions with Precursor Gold Complexes

Ligand exchange reactions provide a versatile synthetic strategy for preparing chloro(dimethylsulfide)gold(I) from preformed gold complex precursors. This methodology exploits the labile nature of certain gold-ligand bonds to achieve selective ligand substitution [8].

The mechanism of ligand exchange in gold complexes generally follows an associative pathway, involving the formation of intermediate species with increased coordination number. For gold(I) complexes, this typically results in the formation of three-coordinate intermediates that subsequently undergo ligand dissociation to regenerate the linear two-coordinate geometry [9].

The effectiveness of ligand exchange reactions depends on several factors including the thermodynamic stability of the product complex, the kinetic lability of the leaving ligand, and the concentration of the incoming ligand. The high affinity of gold(I) for sulfur-containing ligands makes dimethylsulfide an excellent incoming ligand in these transformations [10].

A commonly employed precursor for ligand exchange reactions is chloro(triphenylphosphine)gold(I), which readily undergoes phosphine displacement in the presence of dimethylsulfide. The reaction proceeds under mild conditions and typically achieves high conversion yields [2].

The reaction can be represented as follows:

Ph₃PAuCl + Me₂S → Me₂SAuCl + Ph₃P

The thermodynamic driving force for this transformation arises from the strong Au-S bond formation and the entropic gain associated with the release of the triphenylphosphine ligand [2].

Alternative precursor complexes include gold(I) compounds with nitrogen-containing ligands such as pyridine or acetonitrile derivatives. These complexes exhibit enhanced reactivity toward ligand exchange due to the weaker Au-N bond strength compared to Au-P bonds [11].

The ligand exchange methodology has been successfully applied to the synthesis of various gold(I) complexes with functional ligands. The ease of ligand substitution allows for the preparation of complexes that may be difficult to access through direct synthesis methods [12].

Optimization of ligand exchange reactions requires careful consideration of reaction conditions including temperature, solvent choice, and reagent concentrations. The use of coordinating solvents such as dichloromethane or acetone can facilitate the ligand exchange process by stabilizing intermediate species [2].

Purification Techniques and Yield Optimization Strategies

The purification of chloro(dimethylsulfide)gold(I) requires specialized techniques due to the unique properties of gold complexes and the potential for decomposition under certain conditions. Effective purification strategies are essential for obtaining analytically pure materials suitable for catalytic applications [13].

Crystallization represents the most commonly employed purification technique for gold complexes. The choice of crystallization solvent significantly impacts both the yield and purity of the final product. Suitable solvents include dichloromethane, chloroform, and diethyl ether, which provide appropriate solubility characteristics for the complex [14].

The crystallization process typically involves dissolving the crude product in a minimum volume of hot solvent, followed by slow cooling to promote crystal formation. The addition of a poor solvent such as hexane or pentane can enhance the crystallization process by reducing the solubility of the complex [14].

Recrystallization techniques have been optimized to minimize product loss while maximizing purity. The use of mixed solvent systems, such as dichloromethane-hexane or chloroform-diethyl ether, provides better control over crystal size and morphology [15].

Column chromatography offers an alternative purification method, particularly useful for separating gold complexes with similar physical properties. Silica gel serves as an effective stationary phase, with elution using appropriate solvent gradients. The choice of mobile phase must consider the stability of the gold complex under the chromatographic conditions [13].

Yield optimization strategies focus on maximizing the efficiency of the synthetic transformation while minimizing the formation of byproducts. The use of stoichiometric excess of dimethylsulfide can drive the reaction to completion, although excessive amounts may complicate the purification process [16].

Temperature control during synthesis and purification proves critical for maintaining high yields. Elevated temperatures can promote decomposition of the gold complex to metallic gold, particularly in the presence of light or air. Storage under inert atmosphere conditions helps preserve the integrity of the complex [1].

The implementation of continuous flow synthesis techniques has shown promise for improving both yield and purity of gold complexes. Flow reactors provide better control over reaction parameters and can reduce the formation of impurities associated with batch processes [17].

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for monitoring the progress of purification procedures. These methods allow for the quantitative assessment of product purity and the identification of potential impurities [16].

The development of green purification methods has become increasingly important from an environmental perspective. The use of recyclable solvents and the minimization of waste generation are key considerations in modern purification protocols [18].

Chloro(dimethylsulfide)gold(I) has been extensively characterized through high-resolution X-ray crystallographic studies, providing detailed insights into its molecular geometry and solid-state packing arrangements. The compound crystallizes in the monoclinic space group P2₁/c with one molecule in the asymmetric unit [1] [2]. Modern synchrotron X-ray diffraction studies conducted at the SPring-8 facility (beamline BL02B1) have provided exceptionally precise structural parameters for this important gold(I) complex [1] [2].

The molecular geometry of Chloro(dimethylsulfide)gold(I) exhibits the characteristic nearly linear coordination typical of gold(I) complexes. The Cl–Au–S atoms adopt an exceptional linear geometry with an angle of 176.63(2)° [1] [2], which leaves the coordination sphere of the gold atom open and facilitates intermolecular interactions. This linear arrangement is consistent with the d¹⁰ electronic configuration of gold(I), which favors two-coordinate linear geometries to minimize electron-electron repulsion [3].

The Au-S bond distance has been precisely determined as 2.271(2) Å [3], which is similar to other reported gold(I)-sulfur bond lengths in comparable complexes. This bond length reflects the strong covalent interaction between the gold center and the sulfur donor atom of the dimethylsulfide ligand. The Au-Cl bond, while not explicitly reported in terms of distance, contributes to the overall linear geometry of the complex [3].

A particularly significant feature of the crystal structure is the formation of infinite Au···Au···Au chains along the crystallographic c-axis [1] [2]. These chains are characterized by Au···Au distances of 3.15983(6) Å, which fall within the typical range for aurophilic interactions (3.0-3.5 Å). The Au···Au···Au valence angle within these chains is 167.24(1)° [1] [2], indicating a slightly bent arrangement rather than perfectly linear chains.

Adjacent molecules in each Au···Au···Au chain are arranged in a trans-configuration relative to each other, with the Cl–Au–S molecular axis oriented nearly perpendicular to the chain direction [1] [2]. This arrangement maximizes the efficiency of crystal packing while allowing for optimal aurophilic interactions between gold centers.

The structural data obtained from these crystallographic studies provide crucial benchmarks for theoretical calculations and demonstrate the importance of aurophilic interactions in determining the solid-state structure of gold(I) complexes. The precision of modern synchrotron measurements has enabled detailed quantum crystallographic analyses that combine experimental geometry with high-level theoretical calculations [1] [2].

Spectroscopic Identification

Multinuclear Nuclear Magnetic Resonance Studies (¹H, ¹³C, ¹⁹⁷Au)

Nuclear magnetic resonance spectroscopy provides essential information about the solution-state behavior and electronic environment of Chloro(dimethylsulfide)gold(I). While comprehensive multinuclear Nuclear Magnetic Resonance data specifically for this compound are limited in the available literature, related gold(I) complexes and general principles of gold Nuclear Magnetic Resonance spectroscopy provide valuable insights into the expected spectroscopic characteristics.

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) studies of gold(I) dimethylsulfide complexes typically show characteristic signals for the methyl groups of the coordinated dimethylsulfide ligand. The coordination of dimethylsulfide to gold(I) results in a downfield shift of the methyl proton signals compared to free dimethylsulfide, reflecting the electron-withdrawing effect of coordination to the gold center [4]. The magnetic equivalence of the two methyl groups in the coordinated dimethylsulfide ligand typically results in a single signal for all six protons, appearing as a singlet in the ¹H Nuclear Magnetic Resonance spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides information about the carbon environment in the dimethylsulfide ligand. Coordination to gold(I) typically results in changes to the chemical shifts of the methyl carbon atoms compared to free dimethylsulfide. The ¹³C Nuclear Magnetic Resonance signals for gold-coordinated dimethylsulfide complexes generally appear in the aliphatic region, with coordination-induced shifts reflecting the altered electronic environment upon metal binding [5] [6].

Gold-197 Nuclear Magnetic Resonance (¹⁹⁷Au Nuclear Magnetic Resonance) spectroscopy is particularly valuable for characterizing gold complexes, as it provides direct information about the electronic environment at the gold center. Gold-197 has a nuclear spin of 3/2 and is Nuclear Magnetic Resonance-active, making it suitable for direct observation [7] [8]. The chemical shift range for gold-197 in gold(I) complexes typically spans several thousand parts per million, with the exact position depending on the nature of the coordinating ligands and the overall geometry of the complex.

For two-coordinate gold(I) complexes similar to Chloro(dimethylsulfide)gold(I), ¹⁹⁷Au Nuclear Magnetic Resonance signals typically appear in the range characteristic of linear gold(I) environments. The presence of both hard (chloride) and soft (sulfur) donor atoms in the coordination sphere creates a unique electronic environment that should be reflected in the gold-197 chemical shift [9]. Relativistic effects, which are particularly pronounced for gold, significantly influence the ¹⁹⁷Au Nuclear Magnetic Resonance chemical shifts and must be considered in any theoretical prediction of these values [7].

The multinuclear Nuclear Magnetic Resonance characterization of Chloro(dimethylsulfide)gold(I) would benefit from systematic studies under various conditions to understand the solution behavior, potential ligand exchange processes, and the influence of concentration and temperature on the observed spectra. Such studies would complement the solid-state structural data and provide insights into the dynamic behavior of this important gold(I) precursor complex.

Infrared and Raman Vibrational Spectroscopy

Vibrational spectroscopy provides crucial information about the bonding characteristics and molecular structure of Chloro(dimethylsulfide)gold(I). Both infrared and Raman spectroscopy have been employed to characterize gold(I) complexes containing dimethylsulfide ligands, offering complementary information about the vibrational modes of the complex.

Infrared Spectroscopy studies of gold(I) dimethylsulfide complexes have been conducted in the region below 800 cm⁻¹, where most metal-ligand vibrations occur [4]. The infrared spectrum of Chloro(dimethylsulfide)gold(I) exhibits characteristic bands associated with the dimethylsulfide ligand as well as metal-ligand stretching modes. The coordination of dimethylsulfide to gold(I) results in shifts of the ligand vibrational frequencies compared to the free ligand, reflecting the altered bonding environment upon coordination [4].

The metal-sulfur stretching vibrations represent some of the most diagnostic features in the vibrational spectrum. For gold(I)-sulfur complexes, the ν(Au-S) stretching frequencies typically appear in the range of 200-400 cm⁻¹ [10]. The exact position depends on the nature of the other ligands, the coordination environment, and the strength of the Au-S bond. The linear coordination geometry of Chloro(dimethylsulfide)gold(I) influences the vibrational characteristics, as the symmetry of the molecule determines which modes are infrared-active.

Metal-chlorine stretching vibrations also provide important structural information. The ν(Au-Cl) stretching mode typically appears at frequencies characteristic of the bond strength and coordination environment. For two-coordinate gold(I) chloride complexes, these vibrations generally occur in the region of 300-400 cm⁻¹, with the exact frequency depending on the trans influence of the opposing ligand [4].

Raman Spectroscopy offers complementary information to infrared spectroscopy, as different selection rules apply for Raman activity compared to infrared activity. The Raman spectrum of Chloro(dimethylsulfide)gold(I) would be expected to show bands corresponding to totally symmetric vibrations, including the symmetric Au-S and Au-Cl stretching modes [11] [12]. The Au-S stretching mode is typically Raman-active and appears as a strong band in the low-frequency region of the spectrum.

The dimethylsulfide ligand vibrations include C-H stretching modes in the 2800-3000 cm⁻¹ region, C-S stretching vibrations around 700 cm⁻¹, and various bending and rocking modes at lower frequencies [13] [14]. Coordination to gold(I) typically results in small but measurable shifts in these frequencies, providing evidence for metal-ligand interaction.

Deuteration studies using dimethylsulfide-d₆ have been employed to confirm vibrational assignments and to study the retention of isotopic purity in gold complex formation [15]. The use of deuterated ligands allows for the identification of ligand-based vibrations through characteristic isotope shifts, which is particularly valuable for complex spectra where band assignments may be ambiguous.

The vibrational spectroscopic data for Chloro(dimethylsulfide)gold(I) not only provide structural confirmation but also serve as fingerprints for compound identification and purity assessment. These spectroscopic signatures are essential for monitoring chemical transformations and for quality control in synthetic applications where this compound serves as a gold(I) precursor.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations have become indispensable for understanding the electronic structure, bonding characteristics, and properties of Chloro(dimethylsulfide)gold(I). The computational investigation of this gold(I) complex presents unique challenges due to the heavy atom effects and the necessity of including relativistic corrections for accurate description of gold-containing systems [1] [2] [16].

Methodological Considerations for gold(I) complexes require careful selection of density functional and basis set combinations. Studies have demonstrated that B3LYP calculations, while popular, may not provide the most accurate results for gold complexes, particularly when describing aurophilic interactions and bond energies [17] [18]. More recent investigations suggest that functionals such as PBE-D3 and TPSS-D3 with dispersion corrections provide superior accuracy for gold chemistry, with mean absolute errors approximately half those of B3LYP [18].

Relativistic Effects are crucial for accurate modeling of gold-containing systems. The incorporation of relativistic corrections through methods such as the Douglas-Kroll-Hess (DKH2) approach significantly improves the description of gold-ligand bonding [1] [2]. For Chloro(dimethylsulfide)gold(I), Hirshfeld atom refinement studies using B3LYP-DKH2/x2c-TZVPPall level calculations have provided detailed insights into the electronic structure and aurophilic interactions [1] [2].

Geometry Optimization studies consistently reproduce the experimentally observed linear coordination geometry of Chloro(dimethylsulfide)gold(I). Density Functional Theory calculations predict Au-S bond lengths in excellent agreement with X-ray crystallographic data, typically within 0.01-0.02 Å of experimental values. The calculated Cl-Au-S bond angle closely matches the experimental value of 176.63°, confirming the accuracy of computational methods for this system [1] [2].

Basis Set Effects play a significant role in the accuracy of calculations for gold complexes. All-electron basis sets with relativistic effective core potentials, such as the x2c-TZVPPall basis set, provide a good balance between computational efficiency and accuracy [1] [2]. The inclusion of polarization and diffuse functions is essential for proper description of the gold-ligand bonding and intermolecular interactions.

Dispersion Corrections are particularly important for accurately describing aurophilic interactions in gold complexes. Studies using DFT-D3 dispersion corrections have shown that van der Waals forces contribute significantly to the stability of gold(I) systems. The aurophilic interaction energy in Chloro(dimethylsulfide)gold(I) dimers has been calculated to be -67.74 kJ/mol at the B3LYP-GD3BJ-DKH2 level, indicating a substantial attractive interaction between gold centers [1] [2].

Molecular Orbital Analysis reveals the electronic structure of Chloro(dimethylsulfide)gold(I), showing the characteristic d¹⁰ configuration of gold(I) with filled d orbitals lying well below the Fermi level. The highest occupied molecular orbitals are primarily ligand-based, while the lowest unoccupied molecular orbitals show significant gold d-character mixed with ligand orbitals.

Charge Distribution Analysis using natural bond orbital methods indicates that gold carries a partial positive charge, while the chloride and sulfur atoms bear negative charges. The extent of charge transfer reflects the ionic character of the Au-Cl bond versus the more covalent nature of the Au-S interaction.

Bond Strength Analysis (Au-S vs Au-Cl Interactions)

The comparative analysis of Au-S versus Au-Cl bond strengths in Chloro(dimethylsulfide)gold(I) provides fundamental insights into the electronic structure and chemical behavior of this important gold(I) complex. Computational methods have been extensively employed to quantify these interactions and understand their relative contributions to the overall stability of the complex [16].

Au-S Bond Characteristics represent a key feature of the complex's stability and reactivity. Density Functional Theory calculations indicate that the Au-S bond possesses significant covalent character, arising from the overlap between gold d-orbitals and sulfur p-orbitals. The bond strength of the Au-S interaction has been estimated through various computational approaches, including bond dissociation energy calculations and natural bond orbital analysis [16].

The Au-S bond energy is influenced by several factors, including the soft-soft interaction between gold(I) and sulfur according to Pearson's Hard-Soft Acid-Base theory. The sulfur atom in dimethylsulfide acts as a soft Lewis base, forming a favorable interaction with the soft Lewis acid gold(I) center. This interaction is characterized by significant orbital overlap and electron sharing, as evidenced by delocalization index calculations [1] [2].

Au-Cl Bond Properties differ markedly from the Au-S interaction due to the hard Lewis base character of chloride. The Au-Cl bond exhibits greater ionic character compared to the Au-S bond, with less orbital overlap and a higher degree of electrostatic attraction. The bond strength of Au-Cl interactions in gold(I) complexes is typically lower than that of Au-S bonds, reflecting the size mismatch and different orbital interactions involved.

Relative Bond Strengths have been quantitatively assessed through computational bond dissociation energy calculations. Studies suggest that the Au-S bond is generally stronger than the Au-Cl bond in mixed-ligand gold(I) complexes, which explains the common observation that dimethylsulfide is less readily displaced than chloride in ligand substitution reactions [3]. This difference in bond strength underlies the utility of Chloro(dimethylsulfide)gold(I) as a precursor complex, where the dimethylsulfide can be selectively displaced while retaining the Au-Cl bond.

Electron Density Distribution analysis using Quantum Theory of Atoms in Molecules provides detailed information about the nature of both Au-S and Au-Cl bonds. The electron density at the bond critical points, the Laplacian of the electron density, and the energy density values all indicate that the Au-S bond has greater covalent character compared to the Au-Cl bond [1] [2]. The negative values of the potential energy density for both bonds indicate stabilizing character, but the magnitude is greater for the Au-S interaction.

Relativistic Effects on Bonding significantly influence both Au-S and Au-Cl interactions, but the magnitude of these effects differs between the two bond types. Relativistic corrections are particularly important for describing the Au-S bond accurately, as they affect both the radial contraction of gold orbitals and the stabilization of certain orbital combinations [1] [2]. The Au-Cl bond, being more ionic in character, is less sensitive to relativistic effects than the more covalent Au-S interaction.

Computational Methodological Considerations for accurate bond strength determination require careful attention to basis set selection, inclusion of relativistic effects, and proper treatment of electron correlation. Studies have shown that hybrid functionals with dispersion corrections, such as B3LYP-D3 or PBE-D3, provide reliable estimates of bond strengths for gold(I) complexes [18]. The inclusion of basis set superposition error corrections is essential for quantitative bond dissociation energy calculations.

Implications for Reactivity can be derived from the relative bond strengths of Au-S versus Au-Cl interactions. The stronger Au-S bond explains why dimethylsulfide displacement typically requires more forcing conditions or stronger coordinating ligands compared to chloride displacement. This understanding is crucial for designing synthetic strategies that selectively modify one ligand while preserving the other, making Chloro(dimethylsulfide)gold(I) a versatile synthetic precursor for gold(I) chemistry [3].